magnesium;but-1-ene;iodide

Description

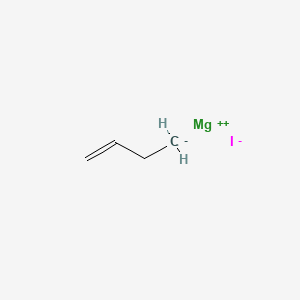

Magnesium;but-1-ene;iodide is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are pivotal in organic synthesis due to their strong nucleophilic character, enabling the formation of carbon-carbon bonds. The but-1-ene moiety introduces an alkene functionality, which may influence reactivity through conjugation or steric effects, while the iodide ion enhances solubility in ether solvents compared to chloride or bromide analogs .

Properties

CAS No. |

64272-06-6 |

|---|---|

Molecular Formula |

C4H7IMg |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

magnesium;but-1-ene;iodide |

InChI |

InChI=1S/C4H7.HI.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |

InChI Key |

QRBSPLIVCWXWAP-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC=C.[Mg+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;but-1-ene;iodide is typically prepared by the reaction of magnesium metal with but-1-ene iodide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is highly exothermic and requires careful control of temperature and addition rates . The general reaction is as follows:

But-1-ene iodide+Magnesium→this compound

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of activated magnesium, which can be achieved by adding small amounts of iodine or 1,2-dibromoethane to the reaction mixture . This activation helps to initiate the reaction more efficiently and ensures higher yields.

Chemical Reactions Analysis

Types of Reactions

Magnesium;but-1-ene;iodide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

Oxidation: Reacts with oxidizing agents such as potassium permanganate to form diols.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols, favoring the less substituted end of the epoxide.

Carbon Dioxide: Reacts with CO₂ to form carboxylic acids.

Major Products Formed

Alcohols: From reactions with carbonyl compounds and epoxides.

Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Magnesium;but-1-ene;iodide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.

Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Plays a role in the development of new drugs and therapeutic agents.

Industry: Employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;but-1-ene;iodide involves its role as a nucleophile. It attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a single-step bimolecular nucleophilic substitution (S_N2) mechanism .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts magnesium;but-1-ene;iodide with structurally related organomagnesium and organic compounds:

*Calculated based on atomic weights (Mg: 24.3, I: 126.9, C₄H₇: 55).

Key Observations:

Halide Influence: Iodide-containing Grignard reagents (e.g., methylmagnesium iodide) exhibit greater solubility in ethers and enhanced nucleophilicity compared to chloride analogs (e.g., magnesium;prop-1-yne;chloride). The iodide ion’s larger size and polarizability facilitate stabilization of the magnesium center . In non-Grignard compounds like 4-(chloromethoxy)but-1-ene, the chloromethoxy group acts as an electrophilic site for nucleophilic substitution, contrasting with the nucleophilic behavior of Grignard reagents .

This contrasts with methylmagnesium iodide, which lacks unsaturated bonds and is primarily used for simple alkylations . Propyne-based Grignard reagents (e.g., magnesium;prop-1-yne;chloride) exhibit alkyne-specific reactivity, such as acetylide formation, which is absent in but-1-ene derivatives .

Data-Driven Insights

- Thermodynamic Stability : Hyperconjugation in the but-1-ene group stabilizes the reagent’s transition state during reactions, similar to stabilization observed in (E)-but-2-ene .

- Spectroscopic Differentiation : The alkene C=C stretch in this compound would appear near 1640 cm⁻¹ in IR spectroscopy, distinct from internal alkenes like (E)-but-2-ene (~1620 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.